N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide
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Overview
Description
N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tert-butylphenyl group, a phenyltetrazolyl group, and a sulfanylpropanamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-tert-butylphenylamine: This can be synthesized through the nitration of tert-butylbenzene followed by reduction.
Formation of 1-phenyltetrazole: This involves the cyclization of phenylhydrazine with sodium azide.
Coupling Reaction: The final step involves the coupling of 4-tert-butylphenylamine with 1-phenyltetrazole and subsequent introduction of the sulfanylpropanamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)thioacetamide
- N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylbutanamide
Uniqueness
N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-20(2,3)15-9-11-16(12-10-15)21-18(26)13-14-27-19-22-23-24-25(19)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJPYTCQQVYTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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